![molecular formula C11H24N2 B7874970 1-Hexylpiperidin-3-amine](/img/structure/B7874970.png)
1-Hexylpiperidin-3-amine
Overview
Description
1-Hexylpiperidin-3-amine is a useful research compound. Its molecular formula is C11H24N2 and its molecular weight is 184.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Reactions with Formic Acid : A study by Katritzky et al. (1997) showed that aliphatic primary amines like 1-hexylamine undergo N-formylation and subsequent reduction to produce N-methyl- and N,N-dimethylalkylamines when heated with aqueous formic acid. This suggests potential applications in chemical synthesis and modifications of amines (Katritzky et al., 1997).
Catalytic Addition to Alkynes : Müller (1998) found that late transition metals could catalyze the intramolecular addition of amines to alkynes, converting 6-Amino-1-hexyne to 2-methyl-1,2-dehydropiperidine. This indicates a role in catalysis and organic synthesis (Müller, 1998).
Oxidation of Hindered Secondary Amines : Toda et al. (1972) explored the oxidation of hindered secondary amines to nitroxide radicals, which is significant for studying free radical chemistry and potentially for applications in material science (Toda, Mori, & Murayama, 1972).
Poly(β-amino esters) Synthesis : Lynn and Langer (2000) synthesized poly(β-aminoesters) via the addition of secondary amines like piperazine and 4,4‘-trimethylenedipiperidine to 1,4-butanediol diacrylate. This research contributes to the field of polymer chemistry, particularly in the development of degradable polymers (Lynn & Langer, 2000).
Fluid Phase Equilibria in Carbon Capture : Mac Dowell et al. (2011) used statistical associating fluid theory for n-alkyl-1-amines, including n-hexyl-1-amine, to model fluid phase behavior in mixtures involving water and carbon dioxide. This is relevant for carbon capture technologies (Mac Dowell et al., 2011).
Pharmacological Use in Dentistry : Knoll-Köhler and Stiebel (2002) assessed the toxicity of amine hydrofluorides, commonly used to prevent caries, on human polymorphonuclear leukocytes, suggesting implications for dental pharmacology (Knoll-Köhler & Stiebel, 2002).
properties
IUPAC Name |
1-hexylpiperidin-3-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-2-3-4-5-8-13-9-6-7-11(12)10-13/h11H,2-10,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEZQHABRLIFLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1CCCC(C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.